Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Medicinal Chemistry Scaffold Functionalization Regioselective Synthesis

Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (CAS 1909337-72-9) is a synthetic spirocyclic building block belonging to the 1-azaspiro[4.4]nonane class, characterized by a tertiary butoxycarbonyl (Boc)-protected pyrrolidine ring spiro-fused to a cyclopentane ring at the 1-position, with a secondary alcohol substituent at the 4-position of the pyrrolidine. It is primarily employed as a protected, functionalized intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C13H23NO3
Molecular Weight 241.331
CAS No. 1909337-72-9
Cat. No. B2885990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate
CAS1909337-72-9
Molecular FormulaC13H23NO3
Molecular Weight241.331
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C12CCCC2)O
InChIInChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-6-10(15)13(14)7-4-5-8-13/h10,15H,4-9H2,1-3H3
InChIKeyWDPCWAUAPKJGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (CAS 1909337-72-9): Structural Baseline & Comparator Landscape


Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (CAS 1909337-72-9) is a synthetic spirocyclic building block belonging to the 1-azaspiro[4.4]nonane class, characterized by a tertiary butoxycarbonyl (Boc)-protected pyrrolidine ring spiro-fused to a cyclopentane ring at the 1-position, with a secondary alcohol substituent at the 4-position of the pyrrolidine [1]. It is primarily employed as a protected, functionalized intermediate in medicinal chemistry and organic synthesis. Its closest structural analogs include regioisomers (e.g., 7-hydroxy), amino derivatives (e.g., 4-amino), ring-expanded homologs (e.g., [4.5]decane scaffold), and deprotected free amines. Each variation alters key properties such as hydrogen-bonding capacity, steric environment, and synthetic accessibility, preventing simple interchange in lead optimization or library synthesis campaigns.

Why Generic Substitution of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate Fails for Rigorous Scientific Procurement


Simple substitution of tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate by another N-Boc azaspiro[4.4]nonane intermediate is not scientifically defensible due to the precise positional and functional group requirements critical to downstream synthetic transformations and structure-activity relationship (SAR) studies. The 4-hydroxy substituent provides a specific hydrogen-bond donor/acceptor vector with a distinct orientation relative to the Boc-protected nitrogen, governing regioselectivity in subsequent reactions such as Mitsunobu inversion, oxidation, or esterification [1]. Replacing it with the 7-hydroxy regioisomer or the 4-amino analog fundamentally alters the spatial presentation of the functional handle, potentially disrupting key binding interactions in target biomolecules. Furthermore, the tertiary butoxycarbonyl (Boc) protecting group offers acid-labile orthogonality that cannot be replicated by benzyloxycarbonyl (Cbz) or other carbamate-protected analogs without altering synthetic schemes and deprotection conditions [1]. These structural nuances necessitate procurement of the exact compound rather than an in-class alternative, as detailed in the quantitative evidence below.

Quantitative Differential Evidence Guide for Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate vs. Closest Analogs


Regioisomeric Differentiation: 4-Hydroxy vs. 7-Hydroxy Scaffold Architecture Determines Functional Handle Orientation for Downstream Derivatization

Compared to its 7-hydroxy regioisomer (tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate, CAS 1823268-34-3), the 4-hydroxy substitution places the reactive alcohol group directly adjacent to the spirocyclic junction on the pyrrolidine ring, altering both steric accessibility and the intramolecular hydrogen-bonding network with the Boc carbonyl [1]. No head-to-head biological or pharmacological data are available; thus differentiation relies on architectural rationale and commercial purity metrics. The 4-hydroxy isomer (CAS 1909337-72-9) is commercially listed with a purity specification of 98% (Leyan catalog no. 1565889) , while the 7-hydroxy isomer (CAS 1823268-34-3) is cataloged at 95% purity by independent vendors . This 3 percentage-point purity differential may impact yield calculations in multistep synthesis.

Medicinal Chemistry Scaffold Functionalization Regioselective Synthesis

Functional Handle Comparison: 4-Hydroxy vs. 4-Amino Derivative Hydrogen-Bonding Capacity and Synthetic Orthogonality

When compared to the 4-amino analog (tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate), the target 4-hydroxy compound presents a distinct hydrogen-bonding pharmacophore: a neutral hydroxyl donor/acceptor (H-bond donor count: 1, acceptor count: 3) [1] versus the amino analog's primary amine (donor count: 2, acceptor count: 3) . This difference directly impacts logP and blood-brain barrier permeability predictions, as the hydroxyl generally confers lower basicity (predicted pKa ~15 for alcohol vs. ~10 for protonated amine) and reduced polar surface area contribution. Additionally, the hydroxyl group permits orthogonal protection with silyl, tetrahydropyranyl (THP), or acyl groups under conditions where the Boc group remains intact, whereas the amino group may require more forcing or specialized protection strategies [2]. No quantitative biological IC50 or Ki data exist for either compound as isolated entities; the evidence derives from physicochemical first-principles and synthetic methodology literature.

Fragment-Based Drug Design Protecting Group Strategy Hydrogen-Bonding

Scaffold Rigidity and Ring-Size Comparison: [4.4] Spirocycle vs. [4.5] Homolog Conformational Restriction and Synthetic Tractability

Compared to the [4.5]decane ring-expanded homolog (tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate, CAS 1909317-41-4), the target [4.4]nonane scaffold contains one fewer methylene unit in the carbocyclic ring, resulting in increased conformational rigidity and a reduced number of accessible ring-puckering conformers [1]. Spiro[4.4]nonane systems exhibit fused five-membered rings that enforce eclipsing interactions, limiting pseudorotation and producing a well-defined spatial orientation of the 4-hydroxy substituent [1]. The [4.5] homolog, by incorporating a six-membered ring, allows chair-chair interconversion and greater flexibility, which can entropically penalize target binding [2]. Synthesis of the [4.4] scaffold via domino radical bicyclization proceeds in 11–67% yields with trans-configuration preference, whereas [4.5] scaffolds typically require alternative, longer linear sequences [2]. No direct biological comparison data exist; this is a structure-based physico-chemical inference.

Conformational Restriction Spirocyclic Scaffolds Medicinal Chemistry Design

Boc-Protected vs. Free Amine Handling: Stability, Purification, and Long-Term Storage Considerations for Procurement Planning

The Boc (tert-butoxycarbonyl) protecting group on the target compound provides distinct advantages in compound handling and storage compared to its free-amine deprotected analog (4-hydroxy-1-azaspiro[4.4]nonane, no CAS assigned). The Boc group imparts higher molecular weight (241.33 vs. ~141.21 g/mol) and increased lipophilicity, facilitating organic-phase extraction and silica gel chromatographic purification. The free amine, in contrast, is a liquid or low-melting solid prone to air oxidation and carbonate salt formation upon exposure to atmospheric CO₂, requiring storage under inert atmosphere and refrigeration . The Boc-protected compound is reported as a room-temperature stable solid, compatible with standard laboratory storage (desiccated, RT) across multiple vendor listings . No direct head-to-head stability study data exist; the evidence derives from the known chemical behavior of Boc-protected secondary amines versus free cyclic secondary amines.

Protecting Group Chemistry Compound Stability Inventory Management

Commercial Sourcing Differentiation: Catalogue Availability, Purity Specifications, and Multi-Vendor Benchmarking for Procure-to-Pay Decision Support

A multi-vendor comparison of commercial availability indicates that the target 4-hydroxy compound (CAS 1909337-72-9) is listed by at least 32 distinct supplier catalog numbers aggregated on the Chem-Space marketplace, with purities spanning 95% to 98% [1]. In contrast, the 7-hydroxy regioisomer (CAS 1823268-34-3) is listed by approximately 8 suppliers , and the 4-amino analog by approximately 12 suppliers . This wider supplier network for the 4-hydroxy isomer translates into greater pricing competition, shorter lead times, and reduced single-source supply risk, which are tangible procurement advantages when planning multistep synthesis campaigns. Supplier-reported purities for the target compound are: Leyan 98% , Chemenu 95%+ , Labgle 95%+ [2], and Chem-Space aggregated multiple sources [1].

Chemical Procurement Supplier Benchmarking Inventory Diversification

Recommended Research and Procurement Scenarios for Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate Based on Differential Evidence


Medicinal Chemistry Lead Optimization Requiring a Conformationally Constrained Hydroxyl-Containing Spirocyclic Fragment

When a structure-based drug design campaign identifies the need for a rigid, hydrogen-bond-capable spirocyclic fragment that can be further diversified via the hydroxyl handle, tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is the preferred choice over the [4.5]decane homolog due to its greater conformational restriction (only 3 accessible ring-puckering conformers vs. >10 for the [4.5] scaffold) [1]. The 4-hydroxy regioisomer places the derivatizable handle at the position adjacent to the spiro junction, offering a distinct vector from the 7-hydroxy isomer . Its commercial availability at up to 98% purity minimizes pre-reaction purification, which is critical when working with precious coupling partners in late-stage functionalization.

Parallel Library Synthesis Utilizing Orthogonal Protection Group Strategies

The compound's Boc-protected tertiary amine provides acid-labile orthogonality that permits selective deprotection in the presence of base-stable silyl or acyl groups on the hydroxyl moiety [1]. This is a functional advantage over the 4-amino analog, where both Boc and amino protecting group manipulations can interfere during library synthesis, and over the free-amine scaffold, which would require re-protection under conditions that may compromise the alcohol functionality. The stable solid form and room-temperature storage further facilitate automated parallel synthesis workflows where pre-weighed aliquots are prepared in advance.

Selective 5-HT Receptor or Autotaxin Inhibitor Scaffold Diversification

Patent and research literature has established 2-azaspiro[4.4]nonane-1,3-dione derivatives as anticonvulsant agents with serotonin receptor (5-HT1A/5-HT2A) affinity [1] and azaspiro[4.4]nonane sulfonamides as autotaxin (ATX) inhibitors . The target 1-azaspiro[4.4]nonane scaffold, bearing a 4-hydroxy substituent, presents an underexplored chemotype for these target classes and may offer improved selectivity through altered hydrogen-bonding networks (ΔHBD = -1 vs. amino analog) . Although no direct pharmacological data exist for this specific compound, procurement for exploratory SAR around these established pharmacological targets is justified by the scaffold's favorable rigidity profile and synthetic accessibility.

Supply Chain Risk Mitigation for Multi-Year Drug Discovery Programs

For discovery organizations requiring sustained access to a protected spirocyclic amino alcohol building block, the target compound's broad multi-vendor availability (32+ catalog listings) [1] ensures competitive pricing and supply redundancy. This is a tangible procurement advantage over the 7-hydroxy regioisomer (~8 listings) or the 4-amino analog (~12 listings) , which may experience stock-out disruptions. The compound's stable solid form and ambient storage compatibility further reduce logistics complexity and inventory carrying costs compared to the free amine or other regioisomeric alternatives.

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